molecular formula C14H13NO2 B1452998 2-(4-Methoxybenzoyl)-4-methylpyridine CAS No. 1187166-52-4

2-(4-Methoxybenzoyl)-4-methylpyridine

Cat. No. B1452998
M. Wt: 227.26 g/mol
InChI Key: ZASQAIOQGSWNTP-UHFFFAOYSA-N
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Description

“2-(4-Methoxybenzoyl)-4-methylpyridine” is a chemical compound. It’s related to “2-(4-Methoxybenzoyl)benzoic acid” which has a molecular formula of C15H12O4 and an average mass of 256.253 Da .


Synthesis Analysis

The synthesis of related compounds often involves reactions with 4-hydroxy-3-methoxybenzaldehyde . For example, hexachlorocylotriphosphazene was reacted with 4-hydroxy-3-methoxybenzaldehyde to give hexakis[(4-formyl-2-methoxy)phenoxy]cyclotriphosphazene .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxybenzoyl)-4-methylpyridine” can be analyzed using techniques such as X-ray powder structure analysis . Related compounds like “2-(4-Methoxybenzoyl)benzoic acid” have been analyzed using similar methods .

Scientific Research Applications

Crystallography and Structural Analysis

  • Crystallographic studies have revealed the structural details of compounds related to 2-(4-Methoxybenzoyl)-4-methylpyridine. For instance, the crystal structures of two stilbazole derivatives have been analyzed to understand the arrangement of molecules and the interaction between different chemical groups, which is essential for designing materials with desired physical properties (Antony et al., 2018).

Organic Synthesis and Chemical Reactivity

  • In the realm of organic synthesis, 2-(4-Methoxybenzoyl)-4-methylpyridine-related compounds have been employed in the synthesis of novel heterocyclic systems. These compounds show typical pyrrole-type reactivity, which is leveraged to create new chemical entities with potential applications in drug development and materials science (Deady & Devine, 2006).

Material Science and Supramolecular Chemistry

  • Research in material science has utilized derivatives of 2-(4-Methoxybenzoyl)-4-methylpyridine for the development of supramolecular structures. These structures are studied for their potential applications in nanotechnology, sensor design, and the development of novel materials with unique optical and electrical properties (Khalib et al., 2014).

Pharmaceutical Chemistry and Drug Design

  • In pharmaceutical chemistry, compounds related to 2-(4-Methoxybenzoyl)-4-methylpyridine have been synthesized and evaluated for their antimicrobial activities. Such studies are crucial for the discovery of new antibacterial and antifungal agents (Mohamed, 2007).

Enzyme Inhibition for Therapeutic Applications

  • Another significant area of research involves the investigation of enzyme inhibition properties of these compounds for therapeutic applications. Studies have been conducted to assess their potential as inhibitors of specific enzymes, which could lead to the development of novel treatments for diseases such as cancer and diabetes (Bekircan, Ülker, & Menteşe, 2015).

properties

IUPAC Name

(4-methoxyphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-7-8-15-13(9-10)14(16)11-3-5-12(17-2)6-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASQAIOQGSWNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238417
Record name (4-Methoxyphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzoyl)-4-methylpyridine

CAS RN

1187166-52-4
Record name (4-Methoxyphenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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